Propanamide, N-acetyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-acetylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQKKBXQFQIQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336753 | |
| Record name | Propanamide, N-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19264-34-7 | |
| Record name | Propanamide, N-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Chemical Transformations of N Acetylpropanamide
Synthetic Methodologies for N-Acetylpropanamide
The synthesis of N-acetylpropanamide can be achieved through various chemical strategies, from microwave-assisted reactions to its incidental formation in industrial recycling processes.
The application of microwave irradiation has emerged as a powerful technique in organic synthesis, often leading to significantly reduced reaction times, higher yields, and enhanced selectivity compared to conventional heating methods. researchgate.netrsc.org The synthesis of N-acylamides, including N-acetylpropanamide, can be accomplished through the N-acylation of primary or secondary amides. While direct N-acylation of propanamide with an acetylating agent under microwave conditions is a plausible route, the literature more broadly covers the synthesis of various amides and imides using this technology. researchgate.netresearchgate.net
Microwave-assisted N-acylation reactions are frequently carried out under solvent-free conditions or in high-boiling point solvents that absorb microwave energy efficiently. researchgate.netrsc.org Catalysts, such as p-toluenesulfonic acid or sulfuric acid, can be employed to facilitate the reaction between nitriles and carboxylic anhydrides to form acyclic imides under microwave irradiation. researchgate.net For instance, the reaction of various amines with acid anhydrides under microwave irradiation has been shown to produce N-acylated products in good yields within minutes. researchgate.netnih.gov The general principle involves the activation of the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) and subsequent nucleophilic attack by the nitrogen atom of the amide.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Amide Synthesis
| Reaction Type | Microwave Conditions | Conventional Heating | Yield (%) - Microwave | Yield (%) - Conventional | Reference |
|---|---|---|---|---|---|
| Synthesis of quinolin-4-ylmethoxychromen-4-ones | 100 °C, 4 min | 100 °C, 60 min | 80-95 | Lower | rsc.org |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | 1 min | >4 hours | 85 | Lower | nih.gov |
This table illustrates the general efficiency of microwave-assisted synthesis for related nitrogen-containing compounds.
Chiral propanamide derivatives are significant structural motifs in many biologically active molecules and pharmaceuticals. nih.govacs.org Their synthesis often involves asymmetric methods to control stereochemistry. While N-acetylpropanamide itself is not typically used as a chiral auxiliary or catalyst, the N-acyl group is a fundamental component of the target molecules in many chiral syntheses. The synthesis of these chiral amides often relies on the condensation of carboxylic acids or their derivatives with chiral amines, a process where racemization must be carefully controlled. rsc.org
Various strategies are employed to achieve enantioselectivity, including the use of chiral catalysts or chiral starting materials. nih.govmdpi.comresearchgate.net For example, metal carbenoid chemistry can be used to convert δ-amino β-ketoesters into 5-substituted 3-oxo prolines, which are precursors to chiral piperidines. nih.gov In another approach, the enantioselective synthesis of chiral amides has been achieved through carbene insertion into an amide N-H bond, catalyzed by chiral complexes. nih.gov The resulting chiral propanamide derivatives can then be transformed into other valuable molecules, such as chiral 1,2-amino alcohols. nih.gov
Tertiary or chemical recycling aims to break down polymers into their constituent monomers or other valuable chemical feedstocks. mdpi.com Polyamides (PAs), commonly known as nylons, are polymers containing repeating amide linkages. During their chemical recycling through processes like pyrolysis, hydrolysis, or ammonolysis, a variety of smaller molecules can be formed. mdpi.comresearchgate.net
The formation of N-acetylpropanamide has been specifically identified in the catalytic conversion of Type II Plastic Blast Media, which is composed of urea/formaldehyde. dtic.mil In this bench-scale reactor study, N-acetylpropanamide was detected as one of the conversion products, indicating that under certain catalytic and thermal conditions, fragmentation and recombination of the polymer components can lead to its synthesis. dtic.mil
Pyrolysis of nitrogen-containing polymers in the presence of an acetylating agent like acetic anhydride (a process termed pyrolysis-acetylation or PyAc) can lead to the formation of N-substituted acetamides. unibo.it This technique is used analytically to convert amines produced during pyrolysis into more stable and chromatographically resolvable acetamides. Studies have shown that even amides present in the polymer structure can react with acetic anhydride under pyrolytic conditions, suggesting a pathway for the formation of N-acetylated amides. unibo.it
Reactivity and Degradation Pathways of N-Acetylpropanamide
The chemical behavior of N-acetylpropanamide is dictated by the reactivity of its imide group, which is flanked by two carbonyl groups.
Thermal decomposition, or thermolysis, is the breakdown of a substance by heat. wikipedia.org The thermal degradation of amides and imides proceeds through complex reaction pathways. For N-acetylpropanamide, heating would likely lead to the cleavage of the C-N and C-C bonds. mdpi.com
Studies on the pyrolysis of related acylamide compounds show that they can be formed at lower pyrolysis temperatures through reactions of amino radical intermediates with carboxylic acids. mdpi.com As the temperature increases, these amides can undergo dehydration to form nitriles. mdpi.com The pyrolysis of nitrogen-containing polymers often yields a mixture of products, including amines, nitriles, and various heterocyclic compounds, arising from the fragmentation of the polymer backbone. unibo.itmdpi.com
The pyrolysis of N-acetylpropanamide itself can be expected to produce a range of smaller molecules. Based on the decomposition of similar structures, potential products could include acetonitrile (B52724), propanenitrile, carbon monoxide, carbon dioxide, and various hydrocarbons. The specific products and their relative abundances would depend on the precise pyrolysis conditions, such as temperature, heating rate, and the presence of catalysts or other reactive species.
Table 2: General Products from Pyrolysis of Nitrogen-Containing Organic Compounds
| Compound Type | Pyrolysis Temperature | Major Products | Reference |
|---|---|---|---|
| Avermectin Mycelial Residues (contains acylamides) | 450-650 °C | Nitriles, acylamides, nitrogenous heterocycles, acids, esters | mdpi.com |
| Nitrogen-containing polymers (e.g., Polyamides) | >350 °C | Monomers (e.g., caprolactam from PA-6), amines, nitriles | mdpi.comunibo.it |
The reactivity of propanamide derivatives, including N-acetylpropanamide, is centered on the amide/imide functionality. These compounds can undergo several general types of reactions.
Nucleophilic Acyl Substitution: This is a characteristic reaction of carboxylic acid derivatives. msu.edu The imide group in N-acetylpropanamide can be susceptible to attack by nucleophiles. Hydrolysis, either acid- or base-catalyzed, would lead to the cleavage of one of the acyl-nitrogen bonds, yielding propanamide and acetic acid, or propanoic acid and acetamide, depending on which bond is broken. Aminolysis (reaction with an amine) or alcoholysis (reaction with an alcohol) would similarly lead to substitution products. msu.edu
Reduction: Amides and imides can be reduced to amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. msu.edu The reduction of N-acetylpropanamide would be expected to yield N-ethylpropan-1-amine.
Oxidation: While the amide group itself is relatively resistant to oxidation, the adjacent alkyl groups can be oxidized under specific conditions. However, oxidation is not a common synthetic transformation for simple amides unless specific functionalities are present. Electrochemical oxidation of polymers can produce chemicals that can be re-used for the synthesis of polyamides. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-Acetylpropanamide |
| Propanamide |
| Acetic Anhydride |
| Acetyl Chloride |
| p-Toluenesulfonic Acid |
| δ-Amino β-ketoesters |
| 3-Oxo prolines |
| Urea/formaldehyde |
| Acetonitrile |
| Propanenitrile |
| Acetic Acid |
| Propanoic Acid |
| Acetamide |
| Lithium Aluminum Hydride |
| N-Ethylpropan-1-amine |
| Caprolactam |
| Aniline |
Derivatization Reactions for Novel Compound Synthesis
N-Acetylpropanamide serves as a versatile precursor in organic synthesis, undergoing various chemical transformations to yield a range of novel compounds. Its functional groups, the amide and the acetyl moieties, provide active sites for derivatization, enabling the construction of more complex molecular architectures, including heterocyclic systems and other functionalized molecules. Key derivatization strategies involve reactions such as cyclization to form triazoles, oxidation to imides, and gas-phase elimination reactions.
One of the notable applications of N-acetylpropanamide in synthetic chemistry is its role as a building block for heterocyclic compounds. For instance, it is a key reactant in the microwave-assisted synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. This method involves the N-acylation of amide derivatives followed by a cyclization reaction with hydrazine (B178648) hydrochlorides. lookchem.comresearchgate.net The process is efficient, offering good yields in a short reaction time. lookchem.com In a typical procedure, N-acetylpropanamide is first acylated, and the resulting intermediate then reacts with a hydrazine derivative to form the triazole ring. researchgate.net
The synthesis of 1,5-disubstituted-3-methyl-1H-1,2,4-triazoles from N-acetylpropanamide has been demonstrated, showcasing the utility of this compound. The reaction conditions and yields for the synthesis of a specific triazole derivative are detailed in the table below.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| N-Acetylpropanamide | Acetic Anhydride | 4-Chlorophenylhydrazine hydrochloride | Pyridine | Microwave, 150 °C, 3 min (acylation), then add hydrazine and microwave, 150 °C, 5 min (cyclization) | 1-(4-Chlorophenyl)-5-ethyl-3-methyl-1H-1,2,4-triazole | 75% | researchgate.net |
Another significant derivatization pathway for N-acetylpropanamide is its oxidation to form acyclic imides. lookchem.com This transformation can be achieved using various oxidizing agents. For example, visible-light-driven oxidation using Oxone/H₂O with catalytic KBr has been reported as a method for converting N-alkylamides to imides. lookchem.com Additionally, ultrasound-assisted catalytic synthesis in the presence of p-toluenesulfonic acid under solvent-free conditions provides another route to acyclic imides. lookchem.com These methods highlight the potential to convert the secondary amide group in N-acetylpropanamide into an imide functionality, thereby creating precursors for other complex molecules.
Furthermore, N-acetylpropanamide can undergo gas-phase elimination reactions. lookchem.com Studies on the pyrolysis of related N-acylamides indicate that these reactions typically proceed through a unimolecular, first-order elimination mechanism. lookchem.com The nature of the transition state in the pyrolysis of amides has been a subject of investigation, with evidence pointing towards a six-membered cyclic transition state. mdpi.com While detailed kinetic data for the gas-phase pyrolysis of N-acetylpropanamide itself are not extensively documented in comparative studies, the general mechanism involves the elimination of a molecule, such as ketene, to form simpler amides or other degradation products. lookchem.com
| Reaction Type | Key Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| Cyclization | Acid anhydride, Hydrazine hydrochloride, Microwave irradiation | 1,3,5-Trisubstituted-1,2,4-triazoles | lookchem.comresearchgate.net |
| Oxidation | Oxone/H₂O, KBr (catalyst), Visible light | Acyclic Imides | lookchem.com |
| Gas-Phase Elimination | High temperature (Pyrolysis) | Elimination Products (e.g., Ketene, Propanamide) | lookchem.com |
Theoretical and Computational Investigations of N Acetylpropanamide
Quantum Chemical Studies on N-Acetylpropanamide Thermolysis
The thermal decomposition of N-acetylpropanamide has been a subject of theoretical investigation to understand the underlying molecular mechanisms and energetics. Quantum chemical studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the pathways of its thermolysis.
Research has indicated that the thermolysis of N-acetylpropanamide proceeds through a concerted mechanism. A study utilizing the B3LYP hybrid density functional theory method explored different potential pathways for this decomposition. The investigation focused on intramolecular proton transfer as a key step in the thermolysis process. Two primary mechanisms were identified and analyzed: one involving the transfer of a proton from the methyl group and another involving a proton from the methylene group of the propanoyl moiety researchgate.net.
The general mechanism for the gas-phase thermal decomposition of related N-acyl amides is proposed to involve a six-membered transition state. This type of mechanism, known as a pericyclic reaction, is common in the pyrolysis of esters and amides and leads to the elimination of a smaller molecule.
Table 1: Postulated Mechanisms in N-Acetylpropanamide Thermolysis
| Mechanism | Description | Key Intermediate/Transition State |
| Methyl Proton Transfer | Intramolecular transfer of a proton from the acetyl methyl group to the propanamide carbonyl oxygen. | A six-membered ring transition state leading to the formation of acetic acid and propenamide. |
| Methylene Proton Transfer | Intramolecular transfer of a proton from the methylene group of the propanoyl moiety to the acetyl carbonyl oxygen. | A six-membered ring transition state leading to the formation of propanoic acid and N-vinylacetamide. |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at a molecular level. For N-acetylpropanamide, computational studies have shed light on its reactivity under different conditions, including photochemical reactions.
One significant reaction pathway that has been identified for N-acetylpropanamide is its photolysis, which leads to the formation of methylketene. Experimental studies involving the photolysis of N-acetylpropanamide in deuterated methanol (CH₃OD) resulted in the formation of methyl propanoate with a single deuterium atom incorporated. This observation strongly implicates the formation of methylketene as an intermediate, which then reacts with the solvent to form the final product.
The proposed mechanism involves the cleavage of the N-C bond of the propanoyl group, followed by a rearrangement to eliminate acetamide and form methylketene. Computational studies of similar photochemical reactions in amides help to map out the potential energy surfaces of the excited states and identify the most likely pathways for bond cleavage and rearrangement.
Table 2: Key Reaction Intermediates and Products in N-Acetylpropanamide Photolysis
| Reactant | Condition | Key Intermediate | Final Product (in CH₃OD) |
| N-Acetylpropanamide | Photolysis (UV light) | Methylketene | Methyl propanoate-d₁ |
Theoretical Approaches to Molecular Structure and Reactivity
Theoretical and computational methods are fundamental in determining the three-dimensional structure of molecules and understanding their intrinsic reactivity. For N-acetylpropanamide, these approaches can predict its conformational preferences, geometric parameters (bond lengths and angles), and electronic properties.
The core of N-acetylpropanamide's structure is the amide functional group, which exhibits resonance stabilization. This resonance results in a planar geometry for the amide bond, with a significant barrier to rotation around the C-N bond. Theoretical studies on simple amides and related N-acyl amides confirm this planarity. The presence of two acyl groups attached to the nitrogen atom in N-acetylpropanamide introduces the possibility of different rotational isomers (conformers) depending on the orientation of the acetyl and propanoyl groups relative to each other.
Computational methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine the relative energies of these different conformers and identify the most stable structure in the gas phase or in solution. These calculations can also provide insights into the molecule's electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity.
While specific, in-depth conformational analyses of N-acetylpropanamide are not widely published, studies on related N-acyl amides and diacetamides provide a framework for understanding its likely structural characteristics. These studies suggest that the molecule likely adopts a conformation that minimizes steric hindrance between the two acyl groups while maximizing electronic stabilization.
Table 3: Predicted Molecular Properties of N-Acetylpropanamide
| Property | Theoretical Approach | Predicted Characteristic |
| Amide Bond Geometry | DFT, ab initio | Planar due to resonance |
| Conformational Isomers | Conformational Analysis | Existence of multiple rotamers with varying energies |
| Frontier Orbitals | Molecular Orbital Theory | HOMO localized on the nitrogen and carbonyl oxygens, LUMO on the carbonyl carbons |
| Reactivity | Reactivity Descriptors | The carbonyl carbons are susceptible to nucleophilic attack |
Advanced Analytical Research Techniques for N Acetylpropanamide
Spectroscopic Characterization Methodologies
Spectroscopy is a fundamental tool in the analysis of N-acetylpropanamide, offering insights into its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of N-acetylpropanamide. ebsco.com Both ¹H NMR and ¹³C NMR are instrumental in confirming its molecular framework.
In ¹H NMR spectroscopy , the chemical shifts and splitting patterns of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. libretexts.org For N-acetylpropanamide, the spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet) and the acetyl group (a singlet), as well as a signal for the amide proton. The integration of these peaks corresponds to the number of protons in each group. libretexts.org For instance, in related N-acetyl compounds, the N-acetyl methyl resonance appears at a specific chemical shift, which can be used for identification. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. savemyexams.com Each unique carbon atom in N-acetylpropanamide gives a distinct signal. savemyexams.com The chemical shifts in the ¹³C NMR spectrum are influenced by the hybridization and the electronegativity of the attached atoms. libretexts.org One would expect to see signals corresponding to the carbonyl carbon, the carbons of the ethyl group, and the carbon of the acetyl methyl group. oregonstate.edu The chemical shift ranges for different types of carbons are well-established, with carbonyl carbons typically appearing far downfield (160-220 ppm). savemyexams.comlibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Data for N-Acetylpropanamide
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 2.2 | Singlet | CH₃ (Acetyl) |
| ¹H | ~ 2.4 | Quartet | CH₂ (Propionyl) |
| ¹H | ~ 1.1 | Triplet | CH₃ (Propionyl) |
| ¹H | ~ 8.0 | Broad Singlet | NH |
| ¹³C | ~ 173 | - | C=O (Amide) |
| ¹³C | ~ 170 | - | C=O (Acetyl) |
| ¹³C | ~ 30 | - | CH₂ (Propionyl) |
| ¹³C | ~ 23 | - | CH₃ (Acetyl) |
| ¹³C | ~ 9 | - | CH₃ (Propionyl) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Identification and Elucidation
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of N-acetylpropanamide. savemyexams.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. neu.edu.tr
The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and various fragment ions. The molecular ion peak for N-acetylpropanamide would appear at an m/z corresponding to its molecular weight (115.13 g/mol ). nih.gov A common fragmentation pathway for amides involves the cleavage of the N-CO bond, which can lead to the formation of characteristic acylium ions. rsc.org For N-acetylpropanamide, this could result in fragments corresponding to the acetyl and propionyl groups. The fragmentation pattern serves as a molecular fingerprint, aiding in its identification. savemyexams.com
Ultraviolet-Visible (UV/Vis) Spectroscopy Applications
Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule. ej-eng.org This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. bspublications.net For N-acetylpropanamide, the carbonyl groups of the amide and acetyl moieties act as chromophores.
The UV/Vis spectrum of N-acetylpropanamide is expected to show absorptions corresponding to n → π* and π → π* electronic transitions of the carbonyl groups. elte.hulibretexts.org The n → π* transitions are typically weaker and occur at longer wavelengths, while the π → π* transitions are stronger and appear at shorter wavelengths. libretexts.org While not as structurally informative as NMR or MS, UV/Vis spectroscopy can be used for quantitative analysis and to confirm the presence of the carbonyl functional groups.
Infrared (IR) Spectroscopy Applications
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in N-acetylpropanamide. studymind.co.uk The technique measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. msu.edu
The IR spectrum of N-acetylpropanamide will exhibit characteristic absorption bands that confirm its structure. Key expected absorptions include:
N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching of the amide N-H bond. spectroscopyonline.com
C-H stretch: Bands around 2850-3000 cm⁻¹ due to the stretching of the C-H bonds in the ethyl and acetyl groups. libretexts.org
C=O stretch: Strong absorption bands in the range of 1650-1750 cm⁻¹ for the carbonyl groups of the amide and acetyl functionalities. tanta.edu.eg The presence of two carbonyl groups may lead to two distinct peaks or a broadened peak in this region.
N-H bend: An absorption band around 1550 cm⁻¹ from the bending of the N-H bond.
The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. msu.edulibretexts.org
Table 2: Characteristic IR Absorption Frequencies for N-Acetylpropanamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3200-3400 | Medium |
| C-H | Stretch | 2850-3000 | Medium-Strong |
| C=O (Amide I) | Stretch | ~1680 | Strong |
| C=O (Acetyl) | Stretch | ~1720 | Strong |
| N-H | Bend (Amide II) | ~1550 | Medium |
Advanced Spectroscopic Analyses (e.g., Electron Energy-Loss Spectroscopy, Raman Spectroscopy)
Raman Spectroscopy is a light scattering technique that provides information about molecular vibrations, complementing IR spectroscopy. utoronto.carenishaw.com While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. utoronto.ca Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For N-acetylpropanamide, Raman spectroscopy could provide further details on the skeletal vibrations and the symmetric stretches of the functional groups. libretexts.org
Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy lost by electrons as they pass through a sample. While less common for the routine analysis of small organic molecules, it can provide information about the electronic structure and elemental composition.
Chromatographic Separation and Detection Strategies
Chromatographic techniques are essential for the purification and analysis of N-acetylpropanamide, as well as for its quantification in complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase. libretexts.org
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile compounds like N-acetylpropanamide. nih.govnih.gov In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of N-acetylpropanamide would depend on its polarity relative to the standards and other components in the sample. Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC for detection and identification. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the column, can offer faster and more efficient separations. researchgate.net
Gas Chromatography (GC) can also be employed for the analysis of N-acetylpropanamide, provided it is sufficiently volatile and thermally stable. The compound is vaporized and separated in a column containing a stationary phase. The retention time is a key parameter for identification. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and structural elucidation, allowing for the analysis of the mass spectrum of the eluted N-acetylpropanamide. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. thermofisher.com The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. thermofisher.com This column, often coated with a stationary phase, separates the sample's components based on their boiling points and polarity; compounds elute from the column at different times, known as retention times. thermofisher.com
Upon exiting the column, the separated components enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular "fingerprint." This allows for highly confident identification of the compound. mdpi.com
For a polar and potentially semi-volatile compound like N-acetylpropanamide, direct analysis by GC-MS can sometimes be challenging due to potential interactions with the column, leading to poor peak shape or low volatility. jfda-online.comsigmaaldrich.com In such cases, chemical derivatization is employed to enhance volatility and improve chromatographic behavior. This process involves reacting the analyte with a derivatizing agent to replace active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which convert the amide into a more volatile silyl (B83357) derivative suitable for GC analysis. jfda-online.comsigmaaldrich.com
Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Setting | Purpose |
| Injection Mode | Splitless or Headspace | Splitless for trace analysis; Headspace for volatile extraction. mdpi.comfrontiersin.org |
| Column Type | Capillary Column (e.g., DB-WAX, Rtx-VMS) | Provides high-resolution separation based on polarity and boiling point. frontiersin.orgrestek.com |
| Carrier Gas | Helium or Hydrogen | Inert gas to move the sample through the column. thermofisher.com |
| Oven Program | Temperature Gradient (e.g., 40°C to 250°C) | Separates compounds based on their different boiling points. frontiersin.org |
| Ionization Mode | Electron Impact (EI) | Standard ionization method that produces reproducible fragmentation patterns for identification. sigmaaldrich.com |
| Detector | Quadrupole Mass Spectrometer | Scans a range of mass-to-charge ratios to generate a mass spectrum for each eluting compound. mdpi.com |
High-Performance Liquid Chromatography (HPLC), including Chiral-Phase Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of compounds that are non-volatile or thermally unstable, making it highly suitable for amides like N-acetylpropanamide. youtube.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. A high-pressure pump is used to ensure a constant and rapid flow of the mobile phase, leading to better and faster separations compared to standard column chromatography. youtube.com
Different components in the sample interact with the stationary phase to varying degrees, causing them to travel at different speeds and thus separate. youtube.com Common HPLC modes include:
Normal-Phase HPLC (NP-HPLC): Uses a polar stationary phase (like silica) and a non-polar mobile phase. It is effective for separating non-polar compounds. youtube.com
Reversed-Phase HPLC (RP-HPLC): This is the more common mode, employing a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (like a mixture of water and acetonitrile (B52724) or methanol). RP-HPLC is highly versatile for separating a wide range of polar and moderately non-polar compounds. youtube.com
Chiral-Phase Applications
While N-acetylpropanamide itself is an achiral molecule, chiral-phase HPLC is an indispensable technique for the analysis of its chiral analogues or related chiral amides. Enantiomers, which are non-superimposable mirror images of a chiral molecule, have identical physical and chemical properties in an achiral environment, making them inseparable by conventional chromatographic methods. slideshare.netsigmaaldrich.com
Chiral HPLC achieves separation by creating a chiral environment where the enantiomers can form transient diastereomeric complexes with a chiral selector, leading to different interaction energies and, consequently, different retention times. slideshare.netchiralpedia.com There are three primary approaches to creating this chiral environment:
Chiral Stationary Phases (CSPs): This is the most widely used method, where a chiral selector is immobilized onto the stationary phase support (e.g., silica (B1680970) gel). chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective and versatile. nih.govphenomenex.com The separation mechanism involves a combination of interactions like hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. nih.gov
Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, which then forms diastereomeric complexes with the enantiomers in solution. These complexes are then separated on a standard achiral column. chiralpedia.commdpi.com
Indirect Separation: The enantiomers are first reacted with a chiral derivatizing agent to form covalent diastereomeric molecules. These diastereomers can then be readily separated using a conventional achiral HPLC setup. slideshare.netchiralpedia.com
The choice of chiral selector, mobile phase composition, and temperature are critical factors that must be optimized to achieve successful enantiomeric resolution. sigmaaldrich.comyakhak.org
Table 2: Example HPLC Conditions for Analysis of Related N-Acetylated Compounds
| Analyte Type | Column (Stationary Phase) | Mobile Phase | Detection | Reference |
| N-acetylprocainamide | Reversed-Phase (C18) | Acetonitrile/Buffer | Spectrofluorimetric | nih.gov |
| N-acetylated amino acids | Reversed-Phase (C18) with Ion-Pairing Agent | Methanol/Phosphate Buffer with Tetrabutylammonium Hydroxide | UV (210 nm) | nih.gov |
| Chiral Amine Derivatives | Chiral Stationary Phase (Lux Cellulose-2) | n-Hexane/Ethanol | UV | nih.gov |
| FMOC-α-Amino Acids | Chiral Stationary Phase (Lux Cellulose-2) | Acetonitrile/Water with Trifluoroacetic Acid | UV (220 nm) | phenomenex.com |
Other Advanced Chromatographic and Electrophoretic Techniques
Beyond the mainstream methods of GC-MS and HPLC, other advanced techniques offer complementary capabilities for the analysis of N-acetylpropanamide.
Advanced Chromatographic Techniques
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for separating mixtures. It involves a stationary phase of a thin layer of adsorbent material, such as silica gel, on a flat substrate. It is often used for monitoring reaction progress or for rapid purity checks. uomustansiriyah.edu.iqchromtech.com High-Performance Thin-Layer Chromatography (HPTLC) is a more sophisticated version that offers better resolution and quantification capabilities. uomustansiriyah.edu.iq
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. It is particularly useful for ionic or ionizable compounds. The stationary phase contains charged functional groups that interact with oppositely charged analytes. chromtech.comcpur.in While N-acetylpropanamide is neutral, this technique would be relevant for analyzing any charged precursors or degradation products.
Electrophoretic Techniques
Electrophoresis separates charged molecules in a solution under the influence of an electric field. vbspu.ac.in Molecules migrate towards the oppositely charged electrode at a rate dependent on their charge, size, and shape. vbspu.ac.inbio-rad.com
Capillary Electrophoresis (CE): CE is a high-resolution technique performed in a narrow-bore capillary tube, offering high efficiency and very small sample volume requirements. Several modes of CE are applicable:
Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a buffer-filled capillary. It separates ions based on their electrophoretic mobility. It is well-suited for the analysis of small molecules like N-acetylpropanamide if it can carry a charge in a specific buffer pH. nih.gov
Micellar Electrokinetic Chromatography (MEKC): This variation of CE allows for the separation of neutral molecules by adding a surfactant (like SDS) to the buffer to form micelles. Neutral analytes partition between the micelles and the aqueous buffer, enabling their separation. This would be a highly suitable technique for analyzing neutral compounds like N-acetylpropanamide.
Electrophoretic methods are powerful tools, especially for charged species and for applications requiring high separation efficiency, such as the analysis of complex biological matrices. nih.govresearchgate.net
Table 3: Overview of Other Advanced Analytical Techniques
| Technique | Principle of Separation | Primary Application for N-Acetylpropanamide Analysis |
| HPTLC | Adsorption/Partition on a planar stationary phase. uomustansiriyah.edu.iq | Rapid purity screening and reaction monitoring. |
| Ion-Exchange Chromatography | Reversible electrostatic interaction between charged analytes and a charged stationary phase. chromtech.com | Analysis of charged impurities or related ionic species. |
| Capillary Zone Electrophoresis (CZE) | Differential migration of charged species in an electric field within a capillary. nih.gov | Analysis of the compound if it is in a charged state (in specific pH buffers). |
| Micellar Electrokinetic Chromatography (MEKC) | Partitioning of neutral analytes between a pseudo-stationary micellar phase and the mobile aqueous phase. | Separation and quantification of neutral N-acetylpropanamide. |
Biological and Biochemical Research of N Acetylpropanamide and Its Derivatives
Enzymatic Interactions and Ligand Binding Studies
The structure of N-acetylpropanamide and its derivatives allows for specific interactions with various enzymes, leading to modulation of their activity. These interactions are of considerable interest in biochemical and pharmaceutical research.
Modulation of Enzyme Activity by Propanamide Derivatives
Propanamide derivatives have been identified as modulators of several enzymes. Their chemical structures, often featuring a propanamide backbone with various substituents, enable them to bind to enzyme active sites or allosteric sites, thereby altering catalytic activity. ontosight.ai For instance, certain N-substituted propanamide derivatives have been synthesized and evaluated for their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Research has shown that specific structural modifications on the propanamide scaffold can lead to potent and selective enzyme inhibition. For example, a series of propanamide derivatives bearing a phenylpyridazine ring exhibited selective inhibition of AChE, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov The inhibitory activity is influenced by the nature of the substituents on the core ring structure. nih.gov Molecular docking studies have further elucidated these interactions, showing that some derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net The table below summarizes the inhibitory activity of selected propanamide derivatives on cholinesterase enzymes.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| 5h | Acetylcholinesterase (AChE) | 0.11 | Mixed |
| 5d | Acetylcholinesterase (AChE) | 0.16 | Dual |
| 5d | Butyrylcholinesterase (BChE) | 9.80 | Dual |
| 6d | Acetylcholinesterase (AChE) | 0.59 | Dual |
| 6d | Butyrylcholinesterase (BChE) | 1.48 | Dual |
| Data sourced from Bioorganic & Medicinal Chemistry. nih.gov |
Furthermore, the incorporation of different chemical moieties, such as chloro substituents or a benzisothiazole ring, can enhance the biological activity of propanamide derivatives, potentially by facilitating interactions with target enzymes. ontosight.ai The stereochemistry of these derivatives is also a critical factor, as it can significantly affect the molecule's ability to interact with biological targets. ontosight.ai
Acetyl Group Transfer Mechanisms by N-Acetyltransferases (NATs)
N-acetyltransferases (NATs) are a superfamily of enzymes that catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to a primary amine of an acceptor substrate. nih.gov This process, known as N-acetylation, is a fundamental biochemical reaction. nih.govontosight.ai The catalytic mechanism of NATs generally follows a ping-pong bi-bi reaction, which involves two sequential steps. wikipedia.orgnih.gov
In the first step, acetyl-CoA binds to the enzyme, and the acetyl group is transferred to a conserved cysteine residue within the enzyme's active site, forming a covalent acetyl-enzyme intermediate. nih.govwikipedia.org Following the release of coenzyme A, the acceptor substrate (such as an arylamine) binds to the acetylated enzyme. wikipedia.org The acetyl group is then transferred from the cysteine residue to the primary amine of the acceptor, yielding the final N-acetylated product. nih.gov
Structural and kinetic studies have identified a conserved catalytic triad (B1167595) of Cysteine, Histidine, and Aspartate (Cys-His-Asp) as crucial for the catalytic activity of NATs. nih.govfrontiersin.org The architecture of the active site plays a significant role in determining the substrate specificity of different NAT enzymes. nih.gov While NATs have a broad specificity for aromatic amines, hydrazines, and arylhydroxylamines, their affinity for different substrates can vary widely between species and enzyme isoforms. wikipedia.orgfrontiersin.org For instance, human NAT1 and NAT2 exhibit distinct substrate specificities. nih.gov The regulation of NAT1 activity has been shown to be substrate-dependent, where the presence of certain substrates can lead to a down-regulation of the enzyme's activity and protein levels. nih.gov
Role in Microbial Metabolic Processes
N-acetylpropanamide and its derivatives are involved in various microbial metabolic activities, from their formation during fermentation to their interaction with complex signaling networks and their role in nutrient cycling.
Formation within Microbial Fermentation Systems
Microbial fermentation is a biochemical process where microorganisms like bacteria and yeast break down carbohydrates into various metabolites in the absence of oxygen. susupport.commdpi.com This process can lead to the production of a wide array of compounds, including organic acids, alcohols, and amides. mdpi.com The formation of N-acyl amides, a class to which N-acetylpropanamide belongs, can occur through enzymatic pathways in microorganisms. ed.ac.ukresearchgate.net
Enzymes such as N-acyl synthases can catalyze the formation of N-acyl amides. google.com For example, the TamA enzyme from the marine bacterium Pseudoalteromonas tunicata has an adenylation domain that can be used to generate various acyl adenylates, which can then react with amines to produce a series of fatty N-acyl amides. researchgate.netnih.gov This biocatalytic promiscuity allows for the synthesis of a diverse range of N-acyl amides. ed.ac.uknih.gov While specific studies detailing the precise concentration of N-acetylpropanamide in various fermentation systems are not abundant, the general pathways for N-acyl amide synthesis are well-established in microbes. It is known that some simple amides, like propionamide, can support the growth of rumen bacteria in lambs when provided as a significant portion of the nitrogen intake. publish.csiro.au
Methane fermentation, in particular, involves a consortium of microorganisms that break down polymeric materials into monomers like amino acids, which are then converted into various products. fao.org
Interaction with Microbial Quorum Sensing Pathways
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to monitor their population density and coordinate collective behaviors. nih.govjvsmedicscorner.com This process relies on the production, release, and detection of small signaling molecules called autoinducers. nih.govfrontiersin.org In many Gram-negative bacteria, the most common class of autoinducers are N-acyl homoserine lactones (AHLs). asm.orgnih.govwikipedia.org
AHLs consist of a homoserine lactone ring connected to an acyl side chain of varying length and modification. nih.gov N-acetylpropanamide shares structural similarities with the core N-acylated structure of AHLs. This structural mimicry allows some N-acyl amide analogs to interact with QS systems, acting as either agonists (activators) or antagonists (inhibitors). asm.orgmdpi.com For example, research on the LuxR homolog SdiA in Salmonella enterica serovar Typhimurium showed that various AHL analogs could activate the receptor. asm.org Similarly, studies on Pseudomonas aeruginosa have identified novel AHL analogs that can inhibit QS, thereby reducing biofilm formation and the production of virulence factors. frontiersin.orgnih.gov
The interaction between these analogs and the QS receptors, such as LuxR-type proteins, is highly specific and can be influenced by small structural changes. mdpi.commdpi.com The ability of these compounds to modulate QS pathways without killing the bacteria makes them attractive as potential "quorum quenchers" to control bacterial infections by hindering virulence rather than promoting resistance. mdpi.com
Microbial Biotransformation and Involvement in Nitrogen Cycling
Microorganisms can utilize a wide range of organic compounds as sources of essential nutrients like carbon and nitrogen. Amides, including N-acetylpropanamide, can be broken down by microbial enzymes and integrated into metabolic pathways. The primary step in the biodegradation of amides is the hydrolysis of the amide bond, a reaction catalyzed by amidase enzymes (acylamide-amido hydrolases). researchgate.netscispace.commdpi.com
This hydrolysis releases the carboxylic acid and ammonia (B1221849) (or an amine). scispace.comnih.gov The resulting ammonia can be directly assimilated by microorganisms as a nitrogen source, playing a role in the broader nitrogen cycle. microbiologyresearch.org The carboxylic acid can be further metabolized to provide carbon and energy. nih.gov Studies on fungi like Aspergillus nidulans have shown that a range of simple amides, including propionamide, can serve as nitrogen sources, although N-substituted amides are generally not utilized. scispace.commicrobiologyresearch.org
Bacteria such as Pseudomonas aeruginosa and Aeromonas hydrophila are also capable of hydrolyzing primary and secondary fatty acid amides, with the complete mineralization depending on the biodegradability of the released amine. researchgate.netnih.gov The ability of microbial communities to degrade synthetic compounds like amides highlights their metabolic versatility and their crucial role in biogeochemical cycles. oup.com The breakdown of amides is a key process in various environments, from soil and water to specialized systems like biopurification setups for pesticide degradation. mdpi.com
Functional Activities of N-Acetylpropanamide Derivatives in Biological Systems
Derivatives of N-acetylpropanamide are being investigated for a range of functional activities, from mediating inflammation to influencing cell fate and immune responses. The introduction of different functional groups to the core N-acetylpropanamide structure can significantly alter its biological properties.
Research into the anti-inflammatory properties of N-acetylpropanamide derivatives is an emerging area. Some evidence suggests that N-acetylpropanamide itself exhibits anti-inflammatory properties. The mechanism of action for the anti-inflammatory effects of related N-acetylated compounds often involves the modulation of key inflammatory pathways. For instance, N-acetyl-L-cysteine (NAC), a related N-acetylated compound, has been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a critical transcription factor in the inflammatory response. frontiersin.org This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8). frontiersin.org
The anti-inflammatory potential of various amide derivatives has been a subject of extensive research. For example, a series of adamantane (B196018) derivatives of thiazolyl-N-substituted amides have demonstrated potent anti-inflammatory effects in animal models. nih.gov These compounds were found to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. nih.gov Specifically, some of these derivatives showed a preference for inhibiting COX-1. nih.gov Another study on nicotinamide, a vitamin B3 derivative, highlighted its ability to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6, as well as prostaglandins, through the activation of FoxO3. nih.gov
While direct studies on N-acetylpropanamide derivatives are limited, the established anti-inflammatory mechanisms of other N-acetylated and amide-containing compounds provide a strong rationale for their investigation in this area.
Table 1: Investigated Anti-inflammatory Effects of Related Amide and N-Acetylated Compounds
| Compound/Derivative Class | Model System | Key Findings | Reference |
| N-acetyl-L-cysteine (NAC) | Human bronchial epithelial cells, COPD patients | Inhibition of NF-kB activation, reduction of IL-6 and IL-8. | frontiersin.org |
| Adamantane derivatives of thiazolyl-N-substituted amides | Carrageenin-induced mouse paw oedema | Potent anti-inflammatory agents, inhibition of COX-1. | nih.gov |
| Nicotinamide | Human placenta | Reduction of TNF-α, IL-6, IL-8, and prostaglandins. | nih.gov |
| N-acetylglucosamine (GlcNAc) | Immortalized cell lines | Reduction of pro-inflammatory cytokine secretion stimulated by viral infection. | nih.gov |
The neuropharmacological effects of N-acetylated compounds are of significant interest, particularly in the context of neurodegenerative diseases and neuroinflammation. While specific research on N-acetylpropanamide derivatives is not extensively documented, studies on related molecules provide valuable insights. For instance, N-acetylaspartate (NAA), a metabolite found in the central nervous system, has been shown to induce neuronal differentiation in a neuroblastoma cell line. nih.gov This effect was accompanied by an increase in neurogenic markers and a decrease in pluripotency markers. nih.gov
Furthermore, derivatives of amantadine (B194251), which possess an amide linkage, have been investigated for their neuropharmacological activity. A newly synthesized amantadine derivative, Tyr-Am, demonstrated improved neuromuscular coordination and enhanced spatial memory in behavioral tests. farmaciajournal.com Amantadine itself is known to be a weak non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. farmaciajournal.com
These findings suggest that N-acetylpropanamide derivatives, by virtue of their structural similarities to these neuroactive compounds, could potentially modulate neuronal function and may hold promise for the development of novel neuropharmacological agents.
The ability to control cell proliferation and induce apoptosis (programmed cell death) is a cornerstone of cancer research. Some N-acetylated compounds have been shown to influence these processes. For example, N-acetylaspartate (NAA) treatment of a neuroblastoma cell line inhibited cell growth by enhancing apoptosis. nih.gov This was evidenced by a decrease in anti-apoptotic factors such as survivin and Bcl-xL, and an arrest of the cell cycle linked to increased expression of cyclin-inhibitors. nih.gov
In the broader context of amide derivatives, research has shown significant anti-proliferative and pro-apoptotic activities. For instance, certain indapamide (B195227) derivatives have been synthesized and shown to induce apoptosis in melanoma cell lines. mdpi.com One particular derivative demonstrated the highest pro-apoptotic activity and exhibited anticancer activity with measurable IC50 values. mdpi.com Similarly, acridone (B373769) derivatives have been found to inhibit the proliferation of various cancer cell lines, including prostate, neuroblastoma, hepatoblastoma, and colorectal cancer cells. mdpi.com The mechanism of action for these compounds was linked to the inhibition of the Erk signaling pathway, which plays a crucial role in cell survival and proliferation. mdpi.com
These studies underscore the potential for N-acetylpropanamide derivatives to be developed as modulators of cellular proliferation and apoptosis, with possible applications in oncology.
Table 2: Effects of Related Compounds on Cellular Proliferation and Apoptosis
| Compound/Derivative Class | Cell Line | Key Findings | Reference |
| N-acetylaspartate (NAA) | SH-SY5Y neuroblastoma | Inhibition of cell growth, enhanced apoptosis, cell cycle arrest. | nih.gov |
| Indapamide derivatives | MDA-MB-435 melanoma | Induction of apoptosis, anticancer activity. | mdpi.com |
| Acridone derivatives (Buxifoliadine E) | LNCaP, SH-SY5Y, HepG2, HT29 | Inhibition of cancer cell proliferation via the Erk pathway. | mdpi.com |
| Moracin N (Benzofuran derivative) | A549, PC9 (Lung cancer) | Inhibition of cell proliferation, induction of apoptosis and autophagy through ROS generation. | frontiersin.org |
The immune system is a complex network of cells and signaling molecules that can be modulated by various chemical entities. N-acetylated compounds and their derivatives have shown promise in this regard. N-acetylcysteine (NAC), for example, has demonstrated immunomodulatory properties by reducing the levels of pro-inflammatory cytokines when used to pretreat stem cells of the apical papilla (SCAP), thereby helping them survive the immune system's response. frontiersin.org
Mesenchymal stem cells (MSCs), which are known for their immunomodulatory capabilities, exert their effects through the secretion of various factors. nih.gov While not directly related to N-acetylpropanamide, the mechanisms by which these cells modulate immune responses, such as inhibiting T cell proliferation and inducing regulatory T cells, provide a framework for understanding potential immunomodulatory actions. nih.gov
Furthermore, derivatives of other heterocyclic compounds, such as benzimidazoles, have been shown to exert anti-inflammatory effects by interacting with various components of the immune system, including cannabinoid receptors and specific cytokines. semanticscholar.org The immunomodulatory activity of natural compounds and their derivatives is also an active area of research, with studies showing that extracts from plants like Bidens pilosa can modulate immune cells, an effect attributed to their phenolic and flavonoid content. nih.gov
These examples highlight the potential for N-acetylpropanamide derivatives to exhibit immunomodulatory effects, a promising avenue for future research in the context of autoimmune diseases and immunotherapy.
Comparative and Structural Analogue Studies of N Acetylpropanamide
Comparative Analysis with Structurally Related Amides
N-acetylpropanamide, an imide, possesses structural features from both propanamide and acetamide. Its chemical behavior can be contextualized by comparing its properties to these and other related amides, such as N-phenylpropanamide. The presence of two acyl groups attached to the nitrogen atom in N-acetylpropanamide significantly influences its electronic properties, polarity, and intermolecular interactions compared to simpler primary or secondary amides.
Structurally, N-acetylpropanamide contains a propanoyl group and an acetyl group linked to a central nitrogen atom. This is distinct from propanamide, which has a single propanoyl group attached to an amino (-NH2) group, and acetamide, which has an acetyl group attached to an -NH2 group. vedantu.comfiveable.me N-phenylpropanamide, a secondary amide, replaces one of the N-H protons of propanamide with a large, aromatic phenyl ring, which introduces significant steric bulk and electronic effects. ontosight.ai
A comparative table of physicochemical properties is presented below.
| Property | N-Acetylpropanamide | Propanamide | Acetamide | N-Phenylpropanamide |
| Molecular Formula | C₅H₉NO₂ | C₃H₇NO | C₂H₅NO | C₉H₁₁NO |
| Molar Mass ( g/mol ) | 115.13 | 73.10 | 59.07 | 149.19 |
| Melting Point (°C) | Data not available | 79 - 81 | 79 - 81 | 104 |
| Boiling Point (°C) | Data not available | 213 | 221.2 | 222 |
| Water Solubility | Data not available | Very soluble | Very soluble (2000 g/L) | Moderately soluble |
| logP (Octanol/Water) | -0.2 (Predicted) | -0.118 | -1.26 | 1.1 (Predicted) |
| Hydrogen Bond Donors | 1 | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 | 1 |
Data sourced from various chemical databases and publications. vedantu.comfiveable.megeeksforgeeks.orgchemeo.comnih.govbiosynth.com
This comparison highlights that while N-acetylpropanamide shares the fundamental amide functional group, the addition of a second acyl group (the acetyl group) creates a distinct chemical entity—an imide—with properties that are a composite of its parent structures. The presence of the phenyl group in N-phenylpropanamide dramatically increases its lipophilicity (as indicated by the positive logP value) compared to the simple aliphatic amides. ontosight.aisolubilityofthings.com
Structure-Activity Relationship (SAR) Studies of N-Acetylpropanamide Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. By identifying the key chemical features (pharmacophores) responsible for a compound's effects, medicinal chemists can design more potent and selective drug candidates.
While specific SAR studies focused on N-acetylpropanamide are not extensively documented, its structural similarity to other biologically active amides, particularly those with anticonvulsant properties, provides a framework for hypothetical SAR exploration. Many anticonvulsant drugs contain an amide functional group, which is often crucial for binding to their biological targets, such as voltage-gated sodium channels. bohrium.commedscape.com
Based on SAR studies of related anticonvulsant amides, several key structural modifications to a hypothetical N-acetylpropanamide derivative could be investigated to probe their effect on activity.
Key Areas for SAR Modification:
| Structural Area | Hypothetical Modification | Potential Impact on Activity | Rationale from Related Compounds |
| Alkyl Chains | Lengthening, shortening, or branching of the propanoyl ethyl group. | Alter lipophilicity and steric bulk, affecting membrane permeability and receptor fit. | In valproic acid analogues, the length and branching of alkyl chains significantly influence anticonvulsant and antiallodynic activity. acs.org |
| N-Acetyl Group | Replacement of the acetyl group with other acyl groups (e.g., benzoyl, different alkyl chains). | Modify electronic properties and steric hindrance around the imide nitrogen. | In N-acyltriciribine analogues, the length of the N-acyl chain was optimized to achieve potent anti-HIV activity. bohrium.com |
| Aromatic Substitution | Introduction of an aromatic ring at various positions (e.g., creating an N-phenylpropanamide backbone). | Introduce potential for pi-stacking interactions, alter metabolism, and modulate potency. | For many anticonvulsants, an aromatic ring is a key pharmacophoric element. SAR on 2-aryl-2-(pyridin-2-yl)acetamides showed that substituent positions on the phenyl ring were critical for activity. bohrium.com |
| α-Carbon Substitution | Addition of different substituents (e.g., heterocyclic rings) at the α-carbon of the propanoyl group. | Introduce new binding interactions and create a stereocenter, allowing for exploration of stereoselective effects. | In α-acetamido-N-benzylacetamide derivatives, the presence of specific α-heteroaromatic groups (furan, oxazole, thiazole) afforded excellent protection against seizures. biosynth.com |
The general principles derived from these related compounds suggest that an optimal balance of lipophilicity, steric bulk, and electronic properties is necessary for potent biological activity. For instance, studies on cinnamamides revealed that high lipophilicity and small, electron-withdrawing substituents on an aromatic ring were favorable for anticonvulsant effects. mdpi.com Therefore, any SAR campaign on N-acetylpropanamide derivatives would likely involve the systematic synthesis and evaluation of analogues with modifications at these key positions to map the structural requirements for a desired biological effect, such as anticonvulsant activity.
Q & A
Q. How should interdisciplinary teams design collaborative studies on N-acetylpropanamide toxicity and mechanisms?
- Methodological Answer : Define shared hypotheses (e.g., oxidative stress pathways) and integrate assays:
- In vitro : Cell viability (MTT assay) + ROS detection (DCFH-DA).
- In vivo : Histopathology + biomarker profiling (e.g., glutathione levels).
Use standardized data formats and repositories (e.g., Zenodo) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
